

Gpat-IN-1: A Chemical Probe for Interrogating GPAT Enzyme Function

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Compound of Interest

Compound Name: *Gpat-IN-1*

Cat. No.: *B12395019*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol-3-phosphate acyltransferase (GPAT) is a pivotal enzyme in lipid metabolism, catalyzing the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids.[1][2] Four mammalian GPAT isoforms have been identified (GPAT1, GPAT2, GPAT3, and GPAT4), each with distinct tissue distribution, subcellular localization, and substrate specificities.[1][2][3] The critical role of GPAT enzymes in lipid homeostasis makes them attractive therapeutic targets for metabolic diseases such as obesity, hepatic steatosis, and insulin resistance.[2][4] **Gpat-IN-1** is a potent small molecule inhibitor of GPAT, serving as a valuable chemical probe to investigate the physiological and pathological functions of these enzymes.

Gpat-IN-1: A Profile

Gpat-IN-1 is a selective inhibitor of glycerol-3-phosphate acyltransferase.[5] Its inhibitory activity makes it a powerful tool for studying the downstream effects of GPAT pathway modulation in various biological systems.

Chemical Properties:

Property	Value
Chemical Name	[1,1'-Biphenyl]-3-carboxylic acid, 3'-chloro-4-[(octylsulfonyl)amino]-
Molecular Formula	C ₂₁ H ₂₆ ClNO ₄ S
Molecular Weight	423.95 g/mol
CAS Number	1204347-51-2
Appearance	White to off-white solid

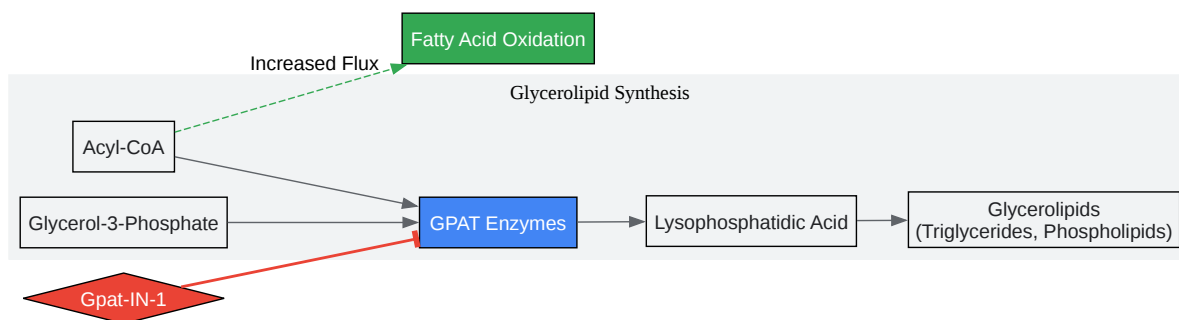
Quantitative Data

Gpat-IN-1 exhibits potent inhibition of GPAT activity. For comparative purposes, data for FSG67, a structurally related and well-characterized GPAT inhibitor, is also presented.[\[6\]](#)[\[7\]](#)

Compound	Assay System	IC ₅₀	Reference
Gpat-IN-1	GPAT enzyme assay	8.9 μM	[5] [8]
FSG67	Mouse mitochondrial GPAT assay	24 μM	[6] [9]
FSG67	Oxidative metabolism in mature adipocytes	27.7 ± 4.4 μM	

Signaling and Metabolic Pathways

GPAT enzymes are centrally positioned in cellular lipid metabolism. Their inhibition by **Gpat-IN-1** has significant downstream consequences, including the shunting of fatty acids away from storage and towards oxidative pathways.



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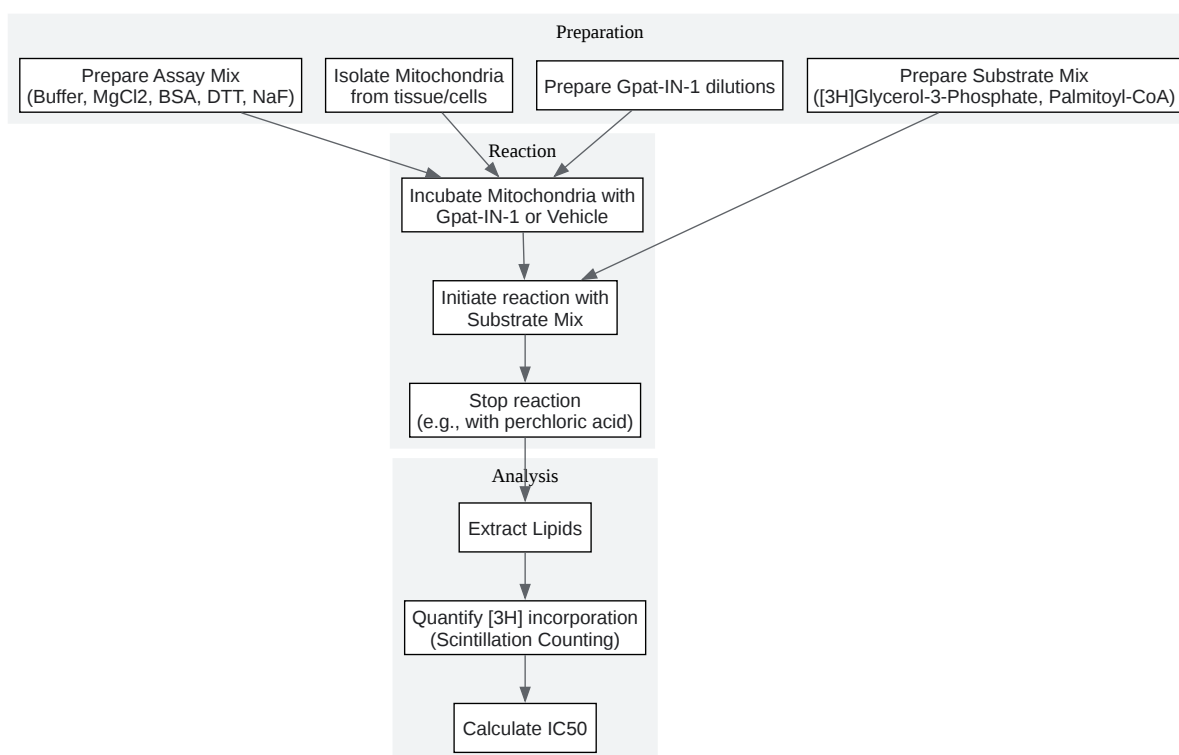
GPAT signaling and inhibition pathway.

Experimental Protocols

In Vitro GPAT Activity Assay

This protocol is designed to measure the enzymatic activity of GPAT in isolated mitochondria and to determine the inhibitory potential of **Gpat-IN-1**.

Experimental Workflow:



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Workflow for in vitro GPAT activity assay.

Materials:

- Tissue or cells for mitochondria isolation
- Mitochondria isolation buffer
- Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mg/mL fatty acid-free BSA, 1 mM DTT, 8 mM NaF[10][11]
- Substrates: [3H]glycerol-3-phosphate, Palmitoyl-CoA[10][12]

- **Gpat-IN-1**

- N-ethylmaleimide (NEM) (optional, for isoform differentiation)
- Scintillation cocktail and vials
- Scintillation counter

Procedure:

- Mitochondria Isolation: Isolate mitochondria from the desired tissue (e.g., liver) or cultured cells using standard differential centrifugation protocols.
- Assay Preparation:
 - Prepare serial dilutions of **Gpat-IN-1** in a suitable solvent (e.g., DMSO).
 - In a microcentrifuge tube, combine isolated mitochondria (10-30 µg of protein), assay buffer, and the desired concentration of **Gpat-IN-1** or vehicle control.[10][11]
 - (Optional) To differentiate between NEM-sensitive (GPAT2, 3, 4) and NEM-resistant (GPAT1) isoforms, pre-incubate a parallel set of samples with 1-2 mM NEM for 15 minutes on ice.[10][11][12]
- Enzymatic Reaction:
 - Initiate the reaction by adding the substrate mixture containing [3H]glycerol-3-phosphate (to a final concentration of ~800 µM) and palmitoyl-CoA (to a final concentration of ~80 µM).[10][11][12]

- Incubate at room temperature for 10 minutes.[10]
- Reaction Termination and Lipid Extraction:
 - Stop the reaction by adding 1% perchloric acid.[13]
 - Extract the lipids using a suitable solvent system (e.g., chloroform:methanol).[3]
- Quantification:
 - Evaporate the organic phase and resuspend the lipid extract in a scintillation cocktail.
 - Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percent inhibition for each concentration of **Gpat-IN-1** relative to the vehicle control.
 - Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Lipid Accumulation Assay

This protocol describes a method to assess the effect of **Gpat-IN-1** on lipid accumulation in cultured cells.

Materials:

- Cell line of interest (e.g., hepatocytes, adipocytes, or cardiomyocytes)[14]
- Cell culture medium and supplements
- **Gpat-IN-1**
- Fatty acid supplement (e.g., oleate complexed to BSA)
- Oil Red O staining solution or a fluorescent neutral lipid stain (e.g., BODIPY)

- Microscope with imaging capabilities

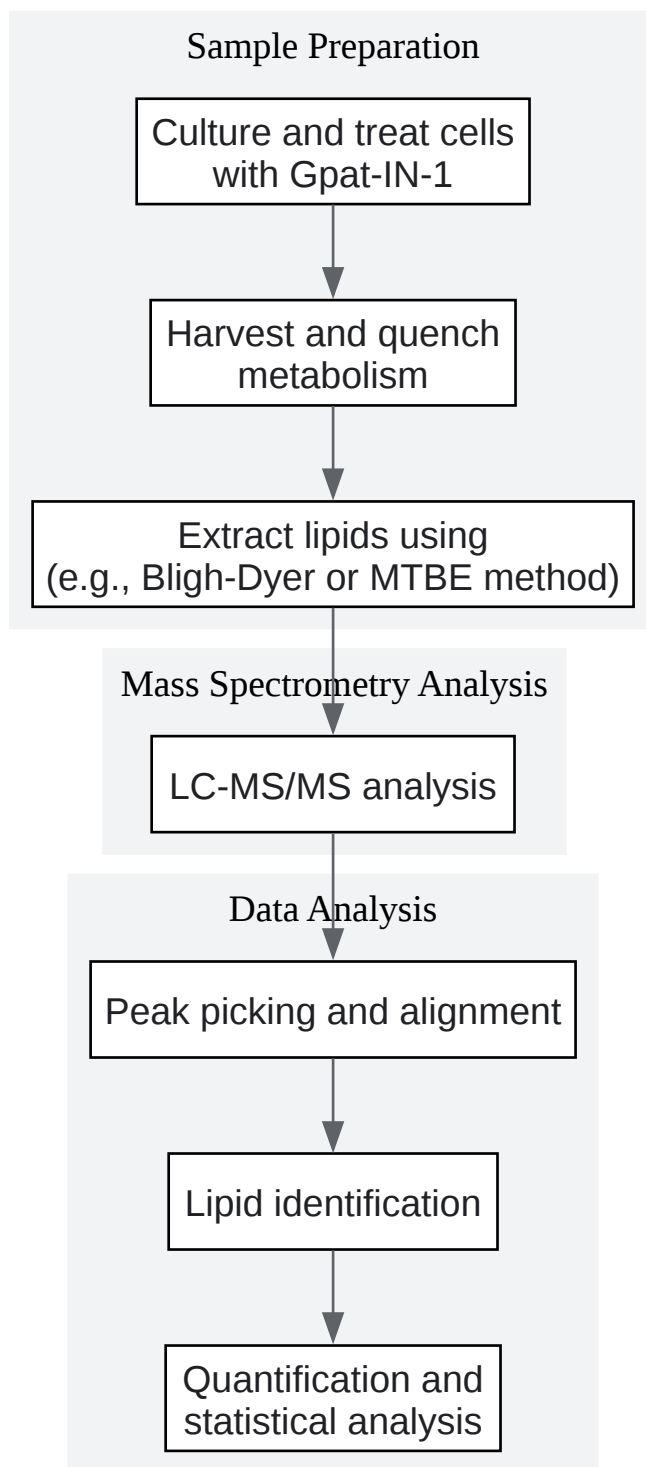
Procedure:

- Cell Culture and Treatment:
 - Plate cells in a suitable format (e.g., 24-well plate).
 - Once the cells have reached the desired confluency, treat them with various concentrations of **Gpat-IN-1** or vehicle control in the presence of a fatty acid supplement to induce lipid droplet formation.[\[14\]](#)
 - Incubate for a suitable period (e.g., 24-48 hours).
- Lipid Droplet Staining:
 - Wash the cells with PBS.
 - Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
 - Stain the intracellular lipid droplets using Oil Red O or a fluorescent lipid dye according to the manufacturer's protocol.
- Imaging and Analysis:
 - Acquire images of the stained cells using a microscope.
 - Quantify the lipid accumulation by measuring the intensity of the stain or the number and size of lipid droplets per cell.
- Data Analysis:
 - Compare the lipid accumulation in **Gpat-IN-1**-treated cells to the vehicle-treated controls.

Lipidomics Analysis of Gpat-IN-1 Treated Cells

This protocol provides a general workflow for analyzing changes in the lipid profile of cells following treatment with **Gpat-IN-1**.

Experimental Workflow:

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